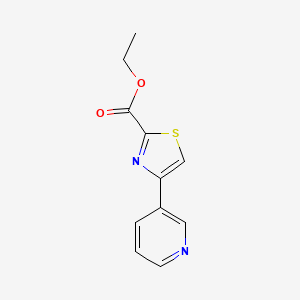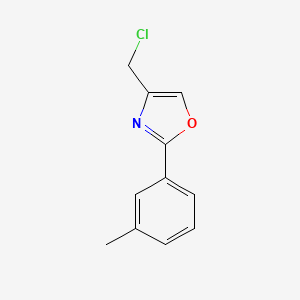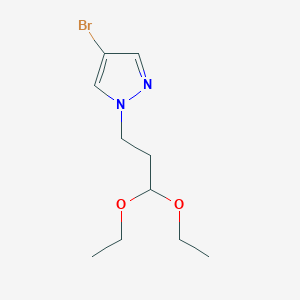
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with a methyl ester group, a 3-chloropropyl chain, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the 3-chloropropyl moiety.
Esterification: The carboxylic acid group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyrazine derivatives on biological systems, including their potential antimicrobial or anticancer activities.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloropropyl group and the ketone moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or receptor modulation, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate: Unique due to its specific substitution pattern on the pyrazine ring.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of the ester group allows for further derivatization, while the 3-chloropropyl group provides a site for nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-9(14)7-6-12(4-2-3-10)8(13)5-11-7/h5-6H,2-4H2,1H3 |
Clé InChI |
VILWIVOUBMGJGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C(=O)C=N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


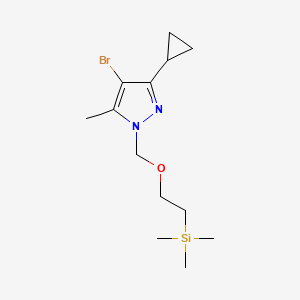

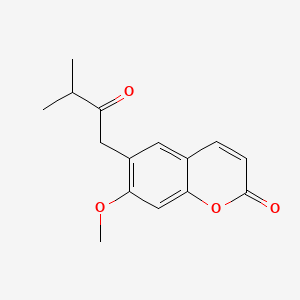
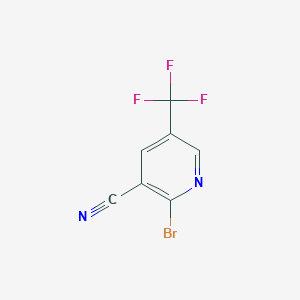
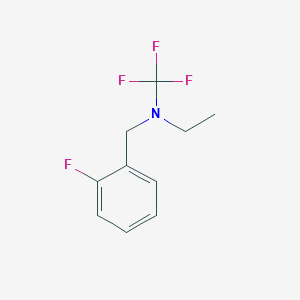

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
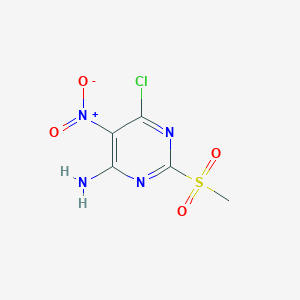
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
